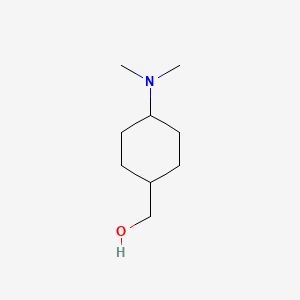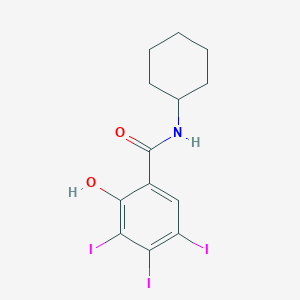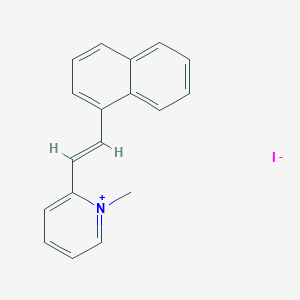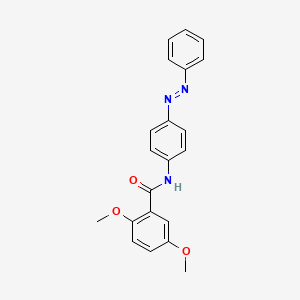
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound belonging to the class of azobenzene derivatives Azobenzene compounds are known for their photochromic properties, which means they can change their structure when exposed to light
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azobenzene compound.
Amidation: The azobenzene compound is then reacted with 2,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can convert the azobenzene group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated azobenzene compounds.
科学研究应用
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystal displays and optical data storage devices
作用机制
The mechanism of action of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. When exposed to UV or visible light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process can alter the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the modulation of molecular conformations .
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide, known for its photochromic properties.
Disperse Orange 3: Another azobenzene derivative used in dyeing and as a photoresponsive material.
4-(Dimethylamino)azobenzene: Used in the study of molecular switches and light-induced molecular machines.
Uniqueness
This compound is unique due to the presence of the 2,5-dimethoxybenzamide group, which can enhance its solubility and stability compared to other azobenzene derivatives. This makes it particularly useful in applications requiring robust and stable photoresponsive materials .
属性
CAS 编号 |
926577-30-2 |
|---|---|
分子式 |
C21H19N3O3 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
2,5-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-12-13-20(27-2)19(14-18)21(25)22-15-8-10-17(11-9-15)24-23-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,25) |
InChI 键 |
IPCZMSBGYLKCEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
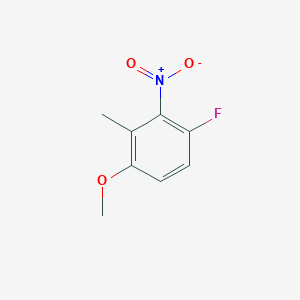
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

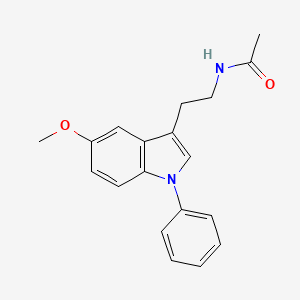
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
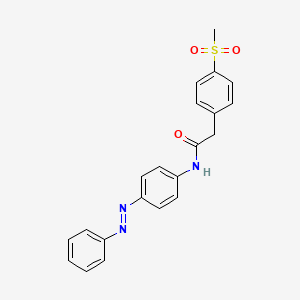
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
